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Compound of Interest

Compound Name:
6-Chloro-3-indoxyl-alpha-D-

glucopyranoside

CAS No.: 467214-46-6

Cat. No.: B3042011 Get Quote

Focus: pNPG (Standard) vs. CNPG (High-Sensitivity)
Executive Summary
In

-glucosidase inhibitor screening (e.g., for Type 2 Diabetes drug development), the choice of
substrate fundamentally alters the assay's limit of detection (LOD) and workflow.

p-Nitrophenyl

-D-glucopyranoside (pNPG) is the historical "gold standard."[1] It is cost-effective but
chemically limited by the high pKa (~7.[1]15) of its leaving group, necessitating a
discontinuous "stop-and-read" protocol to achieve maximum sensitivity.

2-Chloro-4-nitrophenyl

-D-glucopyranoside (CNPG) is the high-performance alternative.[1] The chlorine substitution
lowers the leaving group's pKa to ~5.5, rendering it

ionized (yellow) at physiological pH. This enables continuous kinetic monitoring and a 5–10x
improvement in sensitivity without the need for alkaline stop solutions.[1]
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The limit of detection is not just a function of the enzyme; it is strictly defined by the molar

extinction coefficient (

) of the reporter molecule at the pH of the assay.[1]

The pKa Effect: Why CNPG is Superior
Hydrolysis of these substrates releases a phenol derivative.[1] The color (absorbance at 405

nm) comes only from the ionized phenolate anion, not the protonated phenol.

Reaction:

Feature pNPG (Standard) CNPG (High-Sensitivity)

Leaving Group p-Nitrophenol (pNP) 2-Chloro-4-nitrophenol (CNP)

pKa 7.15 ~5.50

Ionization at pH 6.8 ~30% (Mostly Colorless) ~95% (Fully Colored)

Assay Type

Endpoint

(Discontinuous)Requires Na

CO

stop solution (pH >10) to force

color.

Kinetic (Continuous)Signal

develops in real-time at pH 6.

[1]8.

(at pH 6.8)

< 5,000 M

cm

~14,500 M

cm

Sensitivity Baseline 5–10x Higher

Pathway Visualization
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Figure 1: Mechanistic pathway showing why CNPG generates a strong signal at physiological

pH (green arrow) while pNPG requires alkaline conditions (dotted arrow).

Experimental Protocols
Method A: Endpoint Assay (pNPG)
Best for: Routine screening where kinetics are not required.

Preparation: Prepare 10 mM pNPG in 50 mM Phosphate Buffer (pH 6.8).

Incubation: Mix 20 µL Enzyme + 20 µL Test Compound. Incubate 10 min at 37°C.

Start: Add 20 µL pNPG substrate. Incubate 20 min at 37°C.

Stop & Develop: Add 100 µL 0.2 M Na

CO

. This shifts pH to ~10.5, ionizing the pNP.

Read: Measure Absorbance at 405 nm (

).

Method B: Continuous Kinetic Assay (CNPG)
Best for: Accurate
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/

determination and detecting subtle inhibition.

Preparation: Prepare 2 mM CNPG in 50 mM Phosphate Buffer (pH 6.8).

Setup: In a clear 96-well plate, mix 150 µL Buffer + 10 µL Enzyme + 10 µL Test Compound.

Start: Add 30 µL CNPG substrate. Do not add stop solution.

Read: Immediately place in plate reader at 37°C.

Monitor: Measure

every 30 seconds for 15 minutes.

Analysis: Calculate slope (

) from the linear portion.[1]
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Figure 2: Workflow comparison. Note the extra "Stop" step in Method A which prevents kinetic

data collection.

Performance Analysis & LOD Calculation
To validate the LOD in your specific lab setup, use the Slope Method (ICH Q2(R1) guidelines).

Formula:

: Standard deviation of the blank (buffer only).[1]

Slope: From the standard curve (Absorbance vs. Product Concentration).

Comparative Data Table
Parameter pNPG Assay CNPG Assay

Linear Range 0.1 – 10 mU/mL 0.02 – 10 mU/mL

LOD (Approx.) ~0.05 mU/mL ~0.005 mU/mL

Signal Stability Stable after stop solution Stable during read (Kinetic)

Interference
High (Stop solution can

precipitate proteins)
Low (Physiological conditions)

Cost Low ($)
Moderate (

)

Why CNPG has a lower LOD:
Higher Signal: At pH 6.8, CNPG generates ~3x more signal per mole of product than pNPG

does (before stopping).[1]

Noise Reduction: Kinetic reads allow you to average the slope over hundreds of data points,

statistically reducing the error (

) compared to a single endpoint read.[1]
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Spontaneous Hydrolysis: CNPG is slightly less stable than pNPG in solution.[1] Always

prepare fresh or store frozen at -20°C. If the background blank is yellow, your substrate has

degraded.[1]

Wavelength Selection: While 405 nm is standard, the

for 2-chloro-4-nitrophenol is slightly red-shifted compared to p-nitrophenol.[1] Scanning 380–
420 nm can optimize sensitivity for your specific plate reader.[1]

pH Sensitivity: If using pNPG, ensure your stop solution brings the final pH > 10. If the pH is

only 9.0, you will lose ~50% of your signal intensity.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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